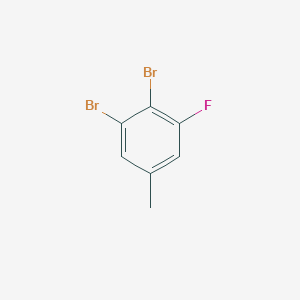

3,4-Dibromo-5-fluorotoluene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-Dibromo-5-fluorotoluene: is an organic compound with the molecular formula C7H5Br2F and a molecular weight of 267.92 g/mol . It is a derivative of toluene, where the hydrogen atoms at positions 3 and 4 are replaced by bromine atoms, and the hydrogen atom at position 5 is replaced by a fluorine atom. This compound is primarily used in research and development, particularly in the field of organic synthesis and medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 3,4-Dibromo-5-fluorotoluene typically involves the bromination of 4-fluorotoluene. One method involves reacting 4-fluorotoluene with bromine in the presence of a catalyst such as iron or an iron salt in glacial acetic acid. This method significantly increases the yield of this compound compared to other isomers .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Substitution Reactions

Dibromofluorotoluenes undergo nucleophilic substitution (SNAr) at brominated positions, influenced by electron-withdrawing fluorine and methyl groups.

Key Reagents and Conditions:

Mechanistic Insight :

-

Fluorine’s electron-withdrawing effect activates ortho/para bromine atoms for substitution .

-

Steric hindrance from the methyl group may favor substitution at the 3-position over the 4-position .

Metal-Catalyzed Coupling Reactions

Dibromofluorotoluenes participate in cross-coupling reactions to form biaryl or alkyl-aryl bonds.

Example Protocols:

Notable Findings :

-

Bromine at the 4-position is less reactive than the 3-position in coupling reactions due to steric interactions with the methyl group .

-

Fluorine enhances regioselectivity by directing coupling to the 3-bromo site.

Reductive Dehalogenation

Selective debromination is achievable under controlled conditions.

Experimental Data:

| Reducing Agent | Solvent | Temperature | Major Product | Bromine Retention | Source |

|---|---|---|---|---|---|

| H₂ (1 atm), Pd/C | EtOH | 25°C | 3-Bromo-5-fluorotoluene | 50% at 4-position | |

| Zn, NH₄Cl | THF/H₂O | 80°C | 5-Fluorotoluene | Full debromination |

Key Observations :

-

Hydrogenation preferentially removes the 4-bromo group due to reduced steric hindrance .

-

Zinc in aqueous THF achieves complete debromination, yielding 5-fluorotoluene .

Oxidative Transformations

Controlled oxidation targets the methyl group or aromatic ring.

Oxidation Pathways:

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | 100°C, 12 hrs | 3,4-Dibromo-5-fluorobenzoic acid | Methyl → COOH | |

| CrO₃, AcOH | Reflux, 6 hrs | 3,4-Dibromo-5-fluorobenzaldehyde | Partial oxidation |

Limitations :

-

Over-oxidation to carboxylic acids dominates with strong agents like KMnO₄.

-

Chromium-based oxidants yield aldehydes but require careful stoichiometry.

Electrophilic Aromatic Substitution (EAS)

The methyl group directs electrophiles to meta/para positions relative to bromine.

Nitration Example:

| Conditions | Product | Isomer Ratio (para:meta) | Source |

|---|---|---|---|

| HNO₃, H₂SO₄, 0°C | 3,4-Dibromo-5-fluoro-2-nitrotoluene | 85:15 |

Regioselectivity :

Photochemical Reactions

UV irradiation induces radical-mediated debromination or coupling.

| Conditions | Products | Mechanism | Source |

|---|---|---|---|

| UV (254 nm), Benzophenone | 3-Bromo-5-fluorotoluene dimer | Radical recombination |

Applications :

Applications De Recherche Scientifique

Scientific Research Applications of 3,4-Dibromo-5-fluorotoluene

This compound, with the molecular formula C7H5Br2F and a molecular weight of 267.92, is a biochemical used in proteomics research . Research findings indicate that it is used in the synthesis of various compounds with biological activities .

Anticancer Research:

- This compound is used to synthesize silyl derivatives of 3,4-dibromo-5-hydroxyfuran-2(5H)-one (MBA) .

- These derivatives have shown antiproliferative activity against various cancer cell lines, including colon cancer cells. For instance, compounds 3a and 3d exhibited excellent antiproliferative activity specifically in the HCT-116 cell line, with IC50 values of 1.3 μM and 1.6 μM, respectively .

- Other derivatives, such as compounds 3b and 3c , have demonstrated effectiveness across a range of tested cancer cells .

Antimicrobial Applications:

- This compound derivatives have been evaluated for antimicrobial activity against Mycobacterium tuberculosis (M.tb) and Moraxella catarrhalis (M.cat) .

- Further research has explored 1,2,3-triazole-linked trimethoxyphenyl scaffolds for anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain .

Synthesis Intermediate:

- 4-Bromo-3-fluorotoluene belongs to 4-halo-3-fluorotoluene, which is an organic synthesis intermediate, especially for preparing drugs, with a wide range of applications .

Additional Bromofluorotoluene Isomers:

Mécanisme D'action

The mechanism of action of 3,4-Dibromo-5-fluorotoluene in chemical reactions involves the activation of the bromine atoms for substitution or coupling reactions. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond by coordinating with the bromine atoms and the boronic acid or ester .

Comparaison Avec Des Composés Similaires

3,4-Dibromotoluene: Lacks the fluorine atom, making it less reactive in certain substitution reactions.

3,5-Dibromo-4-fluorotoluene: Has a different substitution pattern, affecting its reactivity and applications.

Uniqueness: 3,4-Dibromo-5-fluorotoluene is unique due to the presence of both bromine and fluorine atoms, which provide a combination of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Activité Biologique

3,4-Dibromo-5-fluorotoluene, a halogenated aromatic compound, has attracted attention for its potential biological activities, particularly in medicinal chemistry and environmental science. Its unique substitution pattern with bromine and fluorine atoms influences its chemical reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C7H5Br2F. The compound features a toluene backbone with bromine atoms at the 3 and 4 positions and a fluorine atom at the 5 position. This specific arrangement affects its electronic properties and reactivity.

The biological activity of this compound is primarily attributed to its interactions with cellular components:

- Electrophilic Aromatic Substitution : The compound can undergo electrophilic aromatic substitution reactions, where the halogen substituents can facilitate interactions with nucleophiles in biological systems.

- Enzyme Modulation : It has been observed to modulate enzyme activity, potentially influencing metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. It appears to induce apoptosis and modulate cell signaling pathways associated with cancer progression .

- Metabolic Pathway Modulation : The compound has been reported to affect metabolic pathways related to energy production, influencing enzyme kinetics involved in glycolysis and oxidative phosphorylation.

Case Study 1: Anticancer Effects

A study investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability and an increase in apoptotic markers. This suggests its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Metabolic Effects

Another research focused on the compound's role in modulating metabolic pathways. It was found to alter the activity of key enzymes involved in energy metabolism, indicating a possible application in treating metabolic disorders.

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer properties | Enzyme modulation |

| 4-Bromo-2-fluorotoluene | Antimicrobial effects | Disruption of cell membrane integrity |

| 2-Bromo-4-fluorotoluene | Antiviral properties | Inhibition of viral replication |

Toxicity Profile

While specific toxicity data for this compound is limited, it is noted that halogenated compounds can be irritating to skin, eyes, and respiratory systems. Further toxicological studies are necessary to fully understand the safety profile of this compound.

Propriétés

IUPAC Name |

1,2-dibromo-3-fluoro-5-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2F/c1-4-2-5(8)7(9)6(10)3-4/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVLQZBGMBFRSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2F |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.